molecular formula C11H15ClN2O2 B12538032 n-Butyl-2-chloro-n-methyl-4-nitroaniline CAS No. 821776-76-5

n-Butyl-2-chloro-n-methyl-4-nitroaniline

Cat. No.: B12538032
CAS No.: 821776-76-5
M. Wt: 242.70 g/mol
InChI Key: XRGYDNDZLZVRSQ-UHFFFAOYSA-N
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Description

n-Butyl-2-chloro-n-methyl-4-nitroaniline (CAS 821776-76-5) is a substituted aniline derivative of high interest in chemical research and development. With a molecular formula of C 11 H 15 ClN 2 O 2 and a molecular weight of 242.702 g/mol , this compound serves as a valuable synthetic intermediate and building block for researchers. Its structure, which incorporates chloro, nitro, and N-alkyl substituents, suggests significant potential in diverse applications. Primary research applications are anticipated in the fields of organic synthesis and materials science, particularly as a precursor for the development of specialized dyes and pigments . The compound's properties may also be exploited in the synthesis of more complex molecules for pharmaceutical research and in the development of performance chemicals such as corrosion inhibitors or gum inhibitors . Researchers value this chemical for its utility in exploring novel synthetic pathways, optimizing continuous-flow processes under high temperature and pressure conditions, and developing new functional materials . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

821776-76-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

N-butyl-2-chloro-N-methyl-4-nitroaniline

InChI

InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XRGYDNDZLZVRSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features:

  • A nitro group at the para-position (C4)
  • A chlorine atom at the ortho-position (C2)
  • N-methyl and N-butyl substituents on the aniline nitrogen

Retrosynthetically, the molecule can be dissected into three key modifications:

  • Nitration to introduce the nitro group
  • Chlorination for the ortho-chlorine substituent
  • Dual alkylation to install N-methyl and N-butyl groups

Strategies must address challenges in regioselectivity, sequential alkylation control, and stability under reaction conditions.

Synthetic Route 1: Sequential Alkylation of 2-Chloro-4-nitroaniline

Preparation of 2-Chloro-4-nitroaniline

2-Chloro-4-nitroaniline serves as a critical intermediate. Patent CN111004141A outlines a chlorination route starting from p-nitroaniline :

  • Acylation : React p-nitroaniline with chloroacetyl chloride in toluene/water with Na₂CO₃ (15°C, 2 hrs), yielding 2-chloro-N-(4-nitrophenyl)acetamide (93% yield, 98.3% purity).
  • Hydrolysis : Cleave the acetamide under acidic or basic conditions to regenerate the amine.

Alternative methods include direct chlorination using Cl₂ or SO₂Cl₂, though regioselectivity may require directing groups.

N-Alkylation Steps

Introducing N-methyl and N-butyl groups necessitates careful sequential alkylation:

Step 1: N-Methylation
  • Reagents : Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI)
  • Conditions :
    • Base: NaOH or K₂CO₃
    • Solvent: Dichloromethane/water biphasic system
    • Temperature: 25–60°C
    • Example: Reacting 2-chloro-4-nitroaniline with Me₂SO₄ (1:1.1 molar ratio) in CH₂Cl₂/H₂O with NaOH yields N-methyl-2-chloro-4-nitroaniline (90% yield, 97.2% purity).
Step 2: N-Butylation
  • Reagents : n-Butyl bromide or tosylate
  • Conditions :
    • Phase-transfer catalysis (e.g., tetrabutylammonium bromide)
    • Solvent: Toluene or DMF
    • Temperature: 80–100°C
    • Example: Alkylation of N-methyl-2-chloro-4-nitroaniline with n-butyl bromide (1:1.2 ratio) in DMF/K₂CO₃ (12 hrs, 80°C) affords the tertiary amine.

Challenges :

  • Competitive quaternary ammonium salt formation
  • Steric hindrance from the pre-installed methyl group

Synthetic Route 2: Nitro Group Introduction Post-Alkylation

Preparation of N-Methyl-N-butyl-2-chloroaniline

  • Dual Alkylation of 2-Chloroaniline :

    • React 2-chloroaniline with MeI and n-butyl bromide sequentially under phase-transfer conditions.
    • Use NaH as base in THF for controlled alkylation (0°C to room temperature).
  • Nitration :

    • Regioselective nitration using HNO₃/H₂SO₄ at 0–5°C directs the nitro group to the para-position.
    • Alternative: Use acetyl nitrate (AcONO₂) for milder conditions.

Advantages : Avoids nitro group incompatibility with alkylation reagents.

Comparative Analysis of Methods

Parameter Route 1 (Sequential Alkylation) Route 2 (Post-Nitration Alkylation)
Yield 75–85% 60–70%
Purity (HPLC) 95–98% 85–92%
Key Challenge Over-alkylation Nitration regioselectivity
Scalability Industrial (patent-supported) Lab-scale optimization needed

Optimization Strategies

Solvent Systems

  • Biphasic CH₂Cl₂/H₂O : Enhances mixing and reduces side reactions.
  • DMF with TBAB : Improves alkylation efficiency for bulky groups.

Catalysis

  • Phase-transfer catalysts (PTC) : Accelerate alkylation kinetics.
  • Metal catalysts (CuCl) : For Ullmann-type couplings in challenging alkylations.

Purification

  • Recrystallization : Use methyl tert-butyl ether/methanol (5:1 v/v) for high-purity isolates.
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients for lab-scale purification.

Emerging Methodologies

Reductive Amination

  • React 2-chloro-4-nitrobenzaldehyde with methylamine and n-butylamine under H₂/Pd-C.
  • Limitation : Requires pre-formed aldehyde intermediate.

Photocatalytic C–N Bond Formation

  • Use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) for sp³ C–N couplings.
  • Advantage : Mild conditions, functional group tolerance.

Industrial-Scale Considerations

Patent CN111004141A highlights critical factors for scalability:

  • Cost-effective solvents : Toluene and water reduce operational costs.
  • Reagent stoichiometry : 10–20% excess alkylating agents to drive reactions.
  • Waste management : Recovery of dichloromethane and unreacted amines via distillation.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-2-chloro-n-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

n-Butyl-2-chloro-n-methyl-4-nitroaniline is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Nintedanib , a tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis. The synthesis of Nintedanib involves several steps where this compound serves as a crucial building block.

Case Study: Synthesis of Nintedanib

A recent study highlighted a novel method for synthesizing the Nintedanib intermediate using this compound. The process involves acyl chlorination followed by methylation, yielding high purity and yield (over 90% purity) under mild reaction conditions, which facilitates large-scale production .

Materials Science

This compound has shown potential in the development of organic materials, particularly in the field of liquid crystal (LC) technology. Its electro-optic properties make it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices.

Electro-Optic Properties

Research indicates that doping liquid crystals with this compound enhances their dielectric anisotropy and birefringence, which are critical for improving the performance of LC devices. The compound's ability to modify the phase transition temperatures and response times of LC mixtures offers significant advantages in display technologies .

Chemical Synthesis

The compound is also utilized as a reagent in various chemical reactions, particularly in the synthesis of dyes and pigments. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it valuable in producing colorants for textiles and plastics.

Application in Dye Synthesis

This compound is employed as an intermediate in synthesizing disperse dyes. These dyes are crucial for coloring synthetic fibers and have applications across the textile industry.

Biochemical Applications

The compound has been explored for its biochemical properties, including its role as a substrate in enzyme activity studies. Its interaction with various enzymes can provide insights into metabolic pathways and potential therapeutic targets.

Biochemical Pathways

Studies have shown that this compound can participate in hydrolysis reactions involving nitrophenyl phosphates, which are commonly used as models for studying enzymatic activity. This property positions the compound as a useful tool in biochemical research.

Safety and Environmental Considerations

While this compound has numerous applications, safety considerations are paramount due to its potential toxicity. Proper handling and disposal protocols must be followed to mitigate environmental impact and health risks associated with exposure to this compound.

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryIntermediate for Nintedanib synthesisHigh yield (>90%), mild conditions
Materials ScienceEnhancer for electro-optic properties in LC technologyImproved dielectric anisotropy
Chemical SynthesisReagent for dye synthesisKey role in disperse dye production
Biochemical ApplicationsSubstrate in enzyme activity studiesInvolvement in hydrolysis reactions

Mechanism of Action

The mechanism of action of n-Butyl-2-chloro-n-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Position and Toxicity

Substituent positions significantly influence toxicity. Evidence from isolated rat hepatocyte studies highlights:

Compound Substituent Positions GSH Depletion (3h, 2 mM) Cellular Viability Loss (3h)
2-Chloro-4-nitroaniline (2C4NA) 2-Cl, 4-NO₂ 13 mM/10⁶ cells 58% ± 7%
4-Chloro-2-nitroaniline (4C2NA) 4-Cl, 2-NO₂ 10 mM/10⁶ cells 55% ± 7%

Key Finding : 2C4NA (same substituent positions as the target compound) induces greater oxidative stress (GSH depletion) and cellular damage compared to its positional isomer 4C2NA . This suggests that the 2-chloro-4-nitro configuration may enhance toxicity.

N-Alkylation Effects

N-alkylation modulates solubility, bioavailability, and metabolic stability. Comparisons include:

Compound Molecular Formula Molecular Weight N-Substituents
n-Butyl-2-chloro-N-methyl-4-nitroaniline C₁₁H₁₅ClN₂O₂ ~242.7 n-Butyl, Methyl
4-Chloro-N-methyl-2-nitroaniline C₇H₇ClN₂O₂ 186.6 Methyl
N-(Butan-2-yl)-2-chloro-4-nitroaniline C₁₀H₁₃ClN₂O₂ 228.7 Butan-2-yl
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.6 Ethyl

Observations :

  • Dual N-alkylation (methyl and n-butyl) may sterically hinder metabolic degradation, prolonging biological activity.

Biological Activity

n-Butyl-2-chloro-n-methyl-4-nitroaniline is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitroaniline derivatives with appropriate alkylating agents. The process may include chlorination steps to introduce the chlorine atom at the 2-position. This compound is structurally related to various nitroanilines, which are known for their biological activities.

1. Antimicrobial Activity

Research indicates that nitroaniline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.3 µg/mL
Escherichia coli12.5 µg/mL
Candida albicans25 µg/mL

These findings suggest that this compound may possess comparable or superior antimicrobial efficacy compared to standard antibiotics such as ceftriaxone.

2. Cytotoxic Activity

Cytotoxicity studies have demonstrated that nitro compounds can exhibit varying degrees of toxicity towards different cell lines. The cytotoxic effects are often assessed using assays such as the Artemia salina lethality test.

Compound LC50 (µg/mL) Activity
This compound<1000Moderate
Reference Compound>1000Non-toxic

The cytotoxicity profile indicates that while some derivatives show promising activity, they may also present risks, necessitating careful evaluation in therapeutic contexts .

3. Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. The presence of the nitro group can enhance the pharmacological profile of these molecules by modulating inflammatory pathways, potentially leading to applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of nitro-substituted anilines, revealing insights into their mechanisms of action and therapeutic potential:

  • Antibacterial Mechanisms : A study highlighted that the presence of the nitro group significantly contributes to the antibacterial activity by affecting bacterial cell wall synthesis and function .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the aniline structure can lead to enhanced activity against specific pathogens, emphasizing the importance of substituent positioning on biological efficacy .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of nitroanilines, demonstrating promising results in reducing inflammation and bacterial load in infected tissues .

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